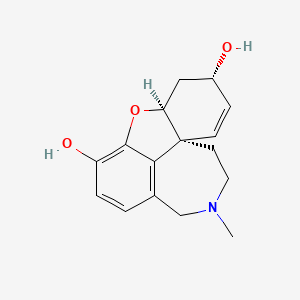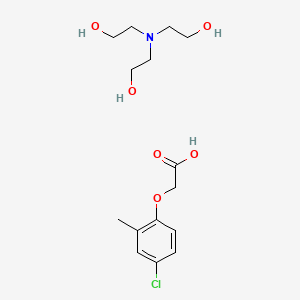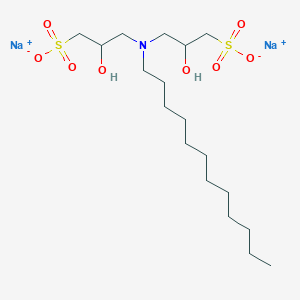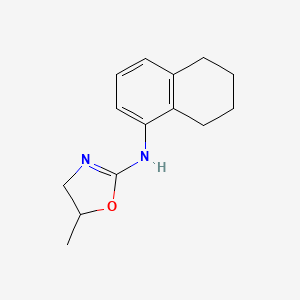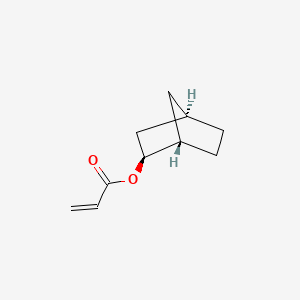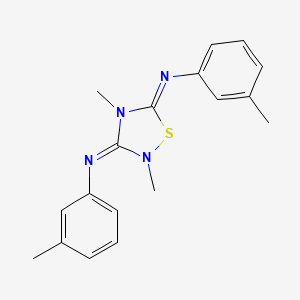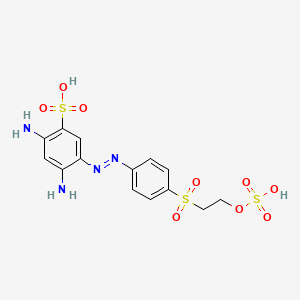
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- is a complex organic compound with significant importance in various scientific and industrial applications. This compound, characterized by its sulfonic acid, diazenyl, and diamino groups, is renowned for its diverse chemical reactivity and potential in multiple domains such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the diazotization of an amine precursor, followed by a coupling reaction with a sulfonated compound. The specific conditions, such as pH, temperature, and solvent choice, are crucial to ensure high yield and purity. For instance, a common approach involves the use of sulfonation with sulfuric acid under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production scale synthesis requires robust optimization of each step to maximize efficiency and minimize waste. This may involve continuous flow reactors for the diazotization process and large-scale batch reactors for the coupling reactions. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Substitution: The presence of diazenyl and diamino groups allows for electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and various electrophiles or nucleophiles for substitution. Reaction conditions such as temperature, solvent choice, and pH need to be meticulously controlled.
Major Products Formed: Depending on the reaction type, major products include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from electrophilic or nucleophilic substitution.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- has a wide range of applications in scientific research:
Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a dye for staining biological tissues due to its vivid coloration and binding properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects varies based on the specific application:
Molecular Targets and Pathways: In biological systems, it may interact with proteins and enzymes, altering their function and activity. The sulfonic acid group often participates in hydrogen bonding and electrostatic interactions, contributing to the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
When compared to similar compounds, Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- stands out due to its unique structural features and reactivity. Similar Compounds:
Benzenesulfonic acid derivatives: Often used in similar applications but may lack the specific reactivity due to the absence of the diazenyl or diamino groups.
Diazonium salts: While reactive, they do not possess the stability and functional versatility provided by the sulfonic acid group.
Aminobenzenes: These compounds share the diamino groups but lack the sulfonic acid, limiting their reactivity and application scope.
The distinct combination of functional groups in Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- imparts unique properties that make it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
27624-67-5 |
|---|---|
Fórmula molecular |
C14H16N4O9S3 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
2,4-diamino-5-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H16N4O9S3/c15-11-7-12(16)14(29(21,22)23)8-13(11)18-17-9-1-3-10(4-2-9)28(19,20)6-5-27-30(24,25)26/h1-4,7-8H,5-6,15-16H2,(H,21,22,23)(H,24,25,26) |
Clave InChI |
UDNJZJOGKPSADD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


